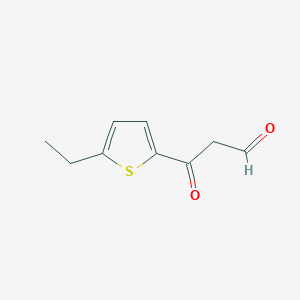
1-Bromo-2-(tert-butoxymethyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxymethyl)butane is an organic compound with the molecular formula C9H19BrO It is a brominated alkane, characterized by the presence of a bromine atom and a tert-butoxymethyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxymethyl)butane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxymethyl)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl4) and is carried out at room temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(tert-butoxymethyl)butane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and cyanide ions (CN^-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions (E2): Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 2-(tert-butoxymethyl)butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-(tert-butoxymethyl)-1-butene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxymethyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxymethyl)butane in chemical reactions involves the cleavage of the carbon-bromine bond, facilitated by the nucleophilic attack. The bromine atom, being a good leaving group, departs, allowing the nucleophile to form a new bond with the carbon atom. This process is central to its reactivity in substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylbutane: Similar in structure but lacks the tert-butoxymethyl group.
1-Bromo-2-butyne: Contains a triple bond, making it more reactive in certain types of reactions.
tert-Butyl bromide: Lacks the butane backbone but shares the tert-butyl group.
Uniqueness: 1-Bromo-2-(tert-butoxymethyl)butane is unique due to the presence of both a bromine atom and a tert-butoxymethyl group, which imparts distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C9H19BrO |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C9H19BrO/c1-5-8(6-10)7-11-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YFVRAZDXLOKEQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


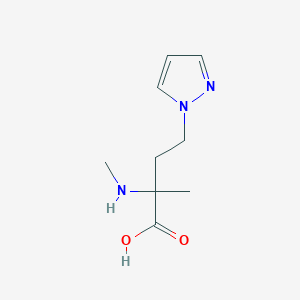

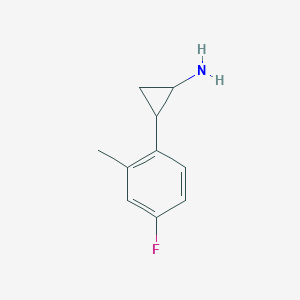
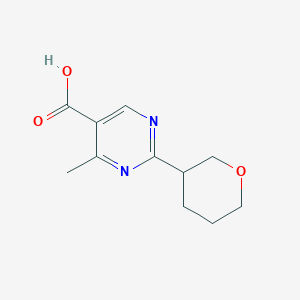



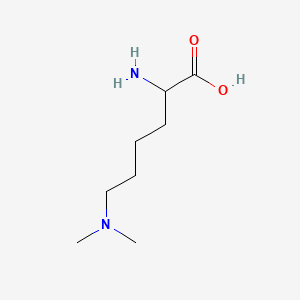
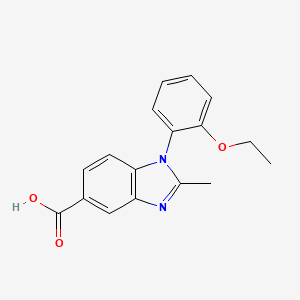
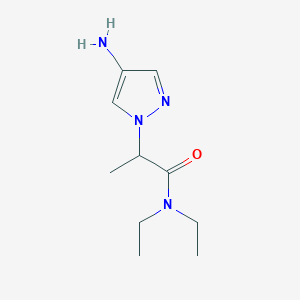
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

